molecular formula C10H8O4 B6151816 5-methoxy-1-benzofuran-7-carboxylic acid CAS No. 35700-50-6

5-methoxy-1-benzofuran-7-carboxylic acid

Cat. No. B6151816
CAS RN: 35700-50-6
M. Wt: 192.2
InChI Key:
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Description

5-methoxy-1-benzofuran-7-carboxylic acid is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring using proton quantum tunneling, which has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular formula of this compound is C10H8O4 . The molecular weight is 192.173 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-1-benzofuran-7-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the starting material, followed by oxidation and carboxylation reactions.", "Starting Materials": [ "5-methoxy-1-benzofuran", "2,2-dimethyl-1,3-dioxolane", "Sodium hydride (NaH)", "Carbon dioxide (CO2)", "Diethyl ether", "Methanol", "Chloroacetic acid", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of 5-methoxy-1-benzofuran with 2,2-dimethyl-1,3-dioxolane in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in diethyl ether to yield the protected intermediate.", "Step 2: Oxidation of the protected intermediate with NaH and CO2 in methanol to yield the corresponding carboxylic acid intermediate.", "Step 3: Deprotection of the carboxylic acid intermediate with NaOH in methanol to yield 5-methoxy-1-benzofuran-7-carboxylic acid." ] }

CAS RN

35700-50-6

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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